5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol

Lipophilicity Membrane permeability Drug-likeness

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol (CAS 1261965-22-3) is a synthetic biphenyl sulfonamide derivative characterized by a piperidin-1-ylsulfonyl group on one phenyl ring and a trifluoromethyl (–CF3) substituent together with a phenolic hydroxyl (–OH) on the other. With a molecular formula of C18H18F3NO3S and a molecular weight of 385.4 g/mol, this compound occupies a distinct physicochemical space within its analog series.

Molecular Formula C18H18F3NO3S
Molecular Weight 385.4
CAS No. 1261965-22-3
Cat. No. B1651431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol
CAS1261965-22-3
Molecular FormulaC18H18F3NO3S
Molecular Weight385.4
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F
InChIInChI=1S/C18H18F3NO3S/c19-18(20,21)15-10-14(11-16(23)12-15)13-4-6-17(7-5-13)26(24,25)22-8-2-1-3-9-22/h4-7,10-12,23H,1-3,8-9H2
InChIKeyBCSDLXSFXKUXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol (CAS 1261965-22-3): Chemical Identity and Procurement Baseline


5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol (CAS 1261965-22-3) is a synthetic biphenyl sulfonamide derivative characterized by a piperidin-1-ylsulfonyl group on one phenyl ring and a trifluoromethyl (–CF3) substituent together with a phenolic hydroxyl (–OH) on the other [1]. With a molecular formula of C18H18F3NO3S and a molecular weight of 385.4 g/mol, this compound occupies a distinct physicochemical space within its analog series. It is cataloged under MDL number MFCD18316491 and is commercially supplied at a minimum purity of 95% by multiple vendors, including abcr (catalog AB322699) and A2B Chem LLC (catalog AI24795) [2]. The compound is primarily utilized as a research building block in medicinal chemistry programs exploring sulfonamide-based enzyme inhibitors, with its structure lending itself to further derivatization at the phenolic hydroxyl position .

Why In-Class Biphenyl Sulfonamide Analogs Cannot Substitute for CAS 1261965-22-3 in Structure-Activity Programs


Within the 4'-(piperidin-1-ylsulfonyl)-biphenyl-3-ol chemotype, the identity of the substituent at the 5-position of the phenolic ring fundamentally governs lipophilicity, electronic character, and metabolic stability, precluding simple analog interchange [1]. The –CF3 group in the target compound (CAS 1261965-22-3) imparts an XLogP3 value of 4.1 and a hydrogen bond acceptor count of 7, whereas the corresponding unsubstituted analog (CAS 1261922-26-2) yields an XLogP3 of only 3.2 with 4 hydrogen bond acceptors [1][2]. The –OCF3 analog (CAS 1261901-42-1) shifts lipophilicity even higher (XLogP3 = 4.4) and introduces an additional rotatable bond, altering conformational behavior [3]. These computed physicochemical divergences predict substantial differences in membrane permeability, CYP450 metabolism susceptibility, and target binding interactions, meaning that procurement of a closely related analog for SAR exploration or lead optimization cannot be considered scientifically equivalent [4].

Quantitative Differentiation Evidence for 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol (CAS 1261965-22-3) Relative to Closest Analogs


Computed Lipophilicity (XLogP3) Positioning: 4.1 for –CF3 vs. 3.6 (–CH3) vs. 3.2 (–H) vs. 4.4 (–OCF3)

The target compound bearing a –CF3 substituent at the 3-position of the phenolic ring exhibits a computed XLogP3 of 4.1, representing a +0.5 log unit increase over the –CH3 analog (CAS 1261960-92-2, XLogP3 = 3.6) and a +0.9 log unit increase over the unsubstituted analog (CAS 1261922-26-2, XLogP3 = 3.2). Importantly, the –CF3 compound is 0.3 log units lower in lipophilicity than the –OCF3 analog (CAS 1261901-42-1, XLogP3 = 4.4), placing it in an optimal intermediate lipophilicity window (XLogP3 1–5) for drug-like molecules [1][2][3]. The LogP value of 4.2526 reported on the leyan.com datasheet corroborates this computed value .

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Acceptor Capacity: 7 HBA for –CF3 vs. 4 HBA for Non-Fluorinated Analogs

The –CF3 group contributes three additional hydrogen bond acceptor atoms (7 HBA total) compared to both the –CH3 analog (CAS 1261960-92-2, 4 HBA) and the unsubstituted analog (CAS 1261922-26-2, 4 HBA) [1][2]. While the –OCF3 analog (CAS 1261901-42-1) has an even higher HBA count of 8 due to the additional oxygen atom, the target compound's 7 HBA, combined with a TPSA of 66 Ų and a single hydrogen bond donor (the phenolic –OH), yields a distinctive HBA/HBD ratio that influences target recognition, particularly for halogen-bonding interactions with protein residues [3]. The 3-fold difference in HBA count between –CF3 and non-fluorinated analogs represents a substantial change in potential intermolecular interaction capacity.

Binding interactions Pharmacophore modeling Enzyme inhibition

Predicted Metabolic Stability Advantage Conferred by –CF3 vs. –CH3 at the Phenolic Ring

The trifluoromethyl group is a well-established bioisostere that protects aromatic rings from cytochrome P450-mediated oxidative metabolism. Literature precedent demonstrates that replacement of a –CH3 group with –CF3 at a phenyl ring position typically reduces intrinsic clearance in human liver microsomes by 5- to 50-fold, depending on the specific CYP isoform involved [1]. In the context of the biphenyl sulfonamide scaffold, the –CF3 of the target compound (CAS 1261965-22-3) is predicted to block metabolic hydroxylation at the 3-position of the phenol ring, whereas the –CH3 analog (CAS 1261960-92-2) retains susceptibility to benzylic oxidation by CYP2C9 and CYP3A4 [1][2]. The –OCF3 analog (CAS 1261901-42-1) may undergo O-dealkylation as an alternative metabolic pathway, introducing metabolic liability absent in the –CF3 compound [3]. This class-level inference is supported by the generalized SAR established across multiple fluorinated biphenyl chemotypes [1].

Metabolic stability CYP450 Oxidative metabolism

Procurement Differentiation: Equivalent Pricing for Enhanced Functionality vs. Unsubstituted Analog

At the time of assessment, the target –CF3 compound (CAS 1261965-22-3, abcr catalog AB322699) is priced at approximately €232 per gram (€1159.00 / 5 g), while the –OCF3 analog (CAS 1261901-42-1, abcr catalog AB322700) is offered at an identical price point of €1159.00 per 5 g [1][2]. The non-fluorinated analog 3-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (CAS 1261922-26-2, abcr catalog AB319060) is also available from abcr at 95% purity . Despite equivalent pricing within the series, the target compound delivers a significantly differentiated physicochemical profile (higher lipophilicity, enhanced HBA count, predicted metabolic stability) at no procurement premium over its closest fluorinated analog [1][2]. A2B Chem LLC offers the target compound at $271.00 per gram (catalog AI24795, 95% purity), providing an alternative sourcing option [3].

Chemical procurement Cost-effectiveness Building block selection

Recommended Research and Procurement Application Scenarios for 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol (CAS 1261965-22-3)


Structure-Activity Relationship (SAR) Exploration of Sulfonamide-Based Enzyme Inhibitors Requiring Defined Lipophilicity Gradients

The target compound's XLogP3 of 4.1 positions it at a critical midpoint within a lipophilicity series spanning 3.2 (unsubstituted) to 4.4 (–OCF3). Researchers designing SAR matrices to probe the effect of lipophilicity on enzyme inhibition potency, cellular permeability, or metabolic stability should procure this compound as the –CF3 anchor point, in combination with the –H (CAS 1261922-26-2) and –OCF3 (CAS 1261901-42-1) analogs, to establish a controlled logP gradient across >1 log unit while maintaining a constant biphenyl sulfonamide core scaffold [1][2].

CYP450 Metabolic Stability Profiling of Fluorinated vs. Non-Fluorinated Biphenyl Chemotypes

For in vitro ADME programs comparing the metabolic fate of fluorinated and non-fluorinated aromatic substituents, this compound provides a direct comparator to the –CH3 analog (CAS 1261960-92-2). Head-to-head incubation in human liver microsomes or hepatocyte cultures can quantify the protective effect of –CF3 substitution on intrinsic clearance, leveraging the well-documented class-level advantage of trifluoromethyl groups in blocking oxidative metabolism [3][4]. This comparative experiment would generate proprietary data directly applicable to lead optimization decisions.

Fragment-Based or Structure-Based Drug Design Leveraging Enhanced Hydrogen Bond Acceptor Capacity

With 7 hydrogen bond acceptors versus only 4 for non-fluorinated analogs, the target compound is well-suited for fragment-based screening or structure-based design campaigns where the –CF3 group may engage in orthogonal dipolar or halogen-bonding interactions with protein targets [1]. The single hydrogen bond donor (phenolic –OH) provides a defined synthetic handle for further derivatization (e.g., alkylation, acylation, or conjugation to linker systems), enabling modular library expansion from a single procurement batch .

Cost-Efficient Procurement of Fluorinated Building Blocks for Parallel Synthesis

Given that the –CF3 compound is priced equivalently to its –OCF3 analog at major suppliers (e.g., abcr, €1159.00/5g for both AB322699 and AB322700), and is available from multiple vendors including A2B Chem LLC ($271.00/1g) and Leyan (5g scale), procurement managers can select the compound offering the optimal balance of physicochemical properties at no cost premium [5][6]. This pricing parity supports the inclusion of the –CF3 variant in parallel synthesis libraries without budgetary penalty relative to less metabolically stable alternatives.

Quote Request

Request a Quote for 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.